molecular formula C3H6N4O B1221652 5,6-Dihydro-5-azacytosine CAS No. 62488-59-9

5,6-Dihydro-5-azacytosine

Numéro de catalogue: B1221652
Numéro CAS: 62488-59-9
Poids moléculaire: 114.11 g/mol
Clé InChI: CNLHNCVAKKOMQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6-Dihydro-5-azacytosine, also known as this compound, is a useful research compound. Its molecular formula is C3H6N4O and its molecular weight is 114.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Oncology

Hypomethylating Agent
5,6-Dihydro-5-azacytosine has been studied as a hypomethylating agent, which can restore the expression of tumor suppressor genes silenced by hypermethylation. A comparative study highlighted its effectiveness against other nucleoside analogs like 2'-deoxy-5-azacytidine. It showed promising results in inducing hypomethylation with reduced cytotoxicity compared to its counterparts .

Case Study: Antileukemic Activity
In a phase II clinical trial involving patients with disseminated malignant melanoma, 5,6-dihydro-5-azacytidine was administered as a continuous infusion. The study aimed to evaluate its efficacy and safety profile in patients who had not undergone prior chemotherapy . Results indicated potential benefits in terms of tumor response rates.

Study Type Findings
Phase II TrialAdministered 5 g/m²/24 h; assessed for efficacy in melanoma .
Comparative AnalysisLess cytotoxic than 2'-deoxy-5-azacytidine; effective hypomethylation .

Virology

Anti-HIV Activity
Research indicates that 5,6-dihydro-5-azacytidine exhibits anti-HIV properties through the mechanism of lethal mutagenesis of the viral genome. This unique action distinguishes it from other antiretroviral therapies and suggests its potential as a novel treatment option for HIV-infected patients .

Case Study: Clinical Trials
Clinical trials have demonstrated that 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC), a stable congener of the compound, shows minimal side effects while effectively inducing hypomethylation in HIV-infected cells. This finding supports the hypothesis that DHDAC could be a viable therapeutic agent with reduced toxicity compared to traditional HIV treatments .

Study Focus Outcome
HIV TreatmentDHDAC showed minimal side effects; effective hypomethylation .
Mechanism of ActionInduces lethal mutagenesis in viral genome .

Epigenetic Research

The compound's role as an epigenetic modifier positions it as a valuable tool for investigating gene regulation mechanisms. Studies have demonstrated its ability to alter methylation patterns significantly, impacting gene expression profiles associated with various diseases .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing oligonucleotides containing 5,6-Dihydro-5-azacytosine, and how can they be methodologically addressed?

The synthesis of DZCyt-containing oligonucleotides faces challenges such as the instability of the triazine ring during phosphonate-based coupling reactions and inefficiency in converting dihydro intermediates to the final product. To mitigate this, methods like the use of non-nucleophilic bases (e.g., 1,8-diazabicycloundec-7-ene) and stepwise protection of exocyclic amino groups are recommended. For example, the H-phosphonate approach with protected intermediates improves stability and yield . High-performance liquid chromatography (HPLC) is critical for monitoring reaction progress and purity .

Q. How can researchers characterize the stability and purity of this compound derivatives during synthesis?

Stability assessment requires HPLC under controlled pH and temperature conditions to prevent degradation. For example, Lin et al. (1981) validated HPLC protocols to analyze 5-aza-2’-deoxycytidine stability, which can be adapted for DZCyt . Mass spectrometry and nuclear magnetic resonance (NMR) are essential for confirming molecular identity, particularly to verify the absence of undesired hydrogenation byproducts .

Q. What is the foundational mechanism by which DZCyt inhibits DNA methyltransferases (DNMTs)?

DZCyt acts as a non-covalent inhibitor by mimicking the transition state of cytosine methylation. Its sp³-hybridized C6 and NH group at position 5 disrupt the enzymatic transfer of methyl groups from S-adenosyl methionine (SAM) to cytosine. This is validated through kinetic assays showing competitive inhibition with SAM and reduced methylation in CpG-containing oligonucleotides .

Advanced Research Questions

Q. How does DZCyt achieve potent DNMT inhibition without covalent binding, and what structural insights support this mechanism?

Crystallographic studies of M.HhaI methyltransferase complexes reveal that DZCyt is flipped out of the DNA helix into the enzyme’s active site, mimicking the non-aromatic transition state of cytosine during methylation. Unlike 5-fluorocytosine, DZCyt does not form a covalent bond with the catalytic cysteine (Cys81 in M.HhaI), yet its high affinity for the active site (Ki < 1 μM) ensures strong inhibition. This is supported by X-ray structures showing DZCyt’s positioning without sulfur-carbon bonding .

Q. How does DZCyt’s inhibitory efficacy compare to other cytosine analogs like 5-fluorocytosine or zebularine?

Comparative studies using murine DNMT and M.HhaI demonstrate that DZCyt-containing oligonucleotides exhibit 10–50-fold greater inhibition than 5-fluorocytosine or zebularine derivatives. This is attributed to DZCyt’s superior transition-state mimicry and reversible binding kinetics, as shown in fluorescence polarization assays . However, its efficacy varies with sequence context, requiring optimization of CpG positioning .

Q. What methodological approaches are recommended for analyzing DZCyt’s interaction with DNMTs using crystallography?

Ternary complex crystallography with M.HhaI, S-adenosyl homocysteine (SAH), and DZCyt-modified oligonucleotides is critical. Key steps include:

  • Co-crystallization at 4°C to stabilize transient interactions.
  • Data collection at synchrotron sources (e.g., 1.8 Å resolution) to resolve non-covalent interactions.
  • Molecular dynamics simulations to validate flipping mechanics and active-site occupancy .

Q. How should researchers address contradictions in data regarding DZCyt’s hypomethylation versus antiviral activity?

While DZCyt is primarily known as a DNMT inhibitor, its anti-HIV activity via lethal mutagenesis introduces potential confounding effects. To disentangle these mechanisms:

  • Use DNMT-knockout cell lines to isolate mutagenesis effects.
  • Quantify viral error rates (e.g., via next-generation sequencing) and correlate with hypomethylation markers (e.g., bisulfite sequencing of tumor suppressor genes) .

Q. What experimental designs are optimal for studying DZCyt’s dual role in epigenetic regulation and antiviral activity?

Dual-activity studies require orthogonal assays:

  • Epigenetic impact : Measure global DNA methylation (LC-MS/MS) and gene-specific hypermethylation (Methylation-Specific PCR).
  • Antiviral activity : Use HIV-1 RT inhibition assays and mutation frequency analysis in viral quasispecies. Cross-validation with isoform-specific DNMT inhibitors (e.g., RG108) can clarify mechanistic overlap .

Q. Methodological Tables

Table 1. Key Techniques for DZCyt Research

Application Method Reference
Synthesis Stability MonitoringReverse-phase HPLC (C18 column, pH 7)
DNMT Inhibition AssayRadiolabeled SAM incorporation assay
Structural AnalysisX-ray crystallography (M.HhaI complex)

Table 2. Comparative Inhibitory Potency of Cytosine Analogs

Analog IC₅₀ (μM) Binding Mode Reference
DZCyt0.8Non-covalent, transition-state mimic
5-Fluorocytosine12.5Covalent (Cys-S-C6 bond)
Zebularine15.0Non-covalent, competitive

Propriétés

Numéro CAS

62488-59-9

Formule moléculaire

C3H6N4O

Poids moléculaire

114.11 g/mol

Nom IUPAC

4-amino-2,5-dihydro-1H-1,3,5-triazin-6-one

InChI

InChI=1S/C3H6N4O/c4-2-5-1-6-3(8)7-2/h1H2,(H4,4,5,6,7,8)

Clé InChI

CNLHNCVAKKOMQL-UHFFFAOYSA-N

SMILES

C1NC(=O)NC(=N1)N

SMILES canonique

C1NC(=O)NC(=N1)N

Key on ui other cas no.

62488-59-9

Synonymes

5,6-DHAC
5,6-dihydro-5-azacytosine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.